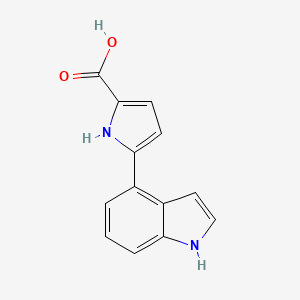

(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

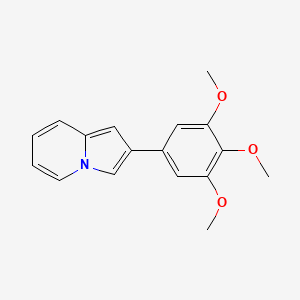

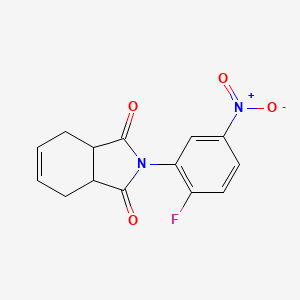

The compound (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole moiety is known for its various applications in pharmaceuticals, agriculture, and material science due to its versatility in chemical reactions and stability.

Synthesis Analysis

The synthesis of related triazole derivatives has been explored in the literature. For instance, the cycloaddition of arylazides to acetylacetone has been used to obtain derivatives of 1,2,3-triazole . Although the specific synthesis of (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is not detailed in the provided papers, similar synthetic routes could potentially be adapted for its preparation. The nucleophilic substitution method described for the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one could be a starting point for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can participate in various chemical transformations. The structure of the compound would include a phenyl group and an ethanamine moiety linked to the triazole ring. The stereochemistry at the chiral center (denoted by the 'R' in (1R)) is also an important aspect of the molecular structure, influencing the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives are known for their reactivity in various chemical reactions. The transformation of 1,2,3-triazole derivatives into quinolinecarboxylic acids and triazolothiadiazoles has been reported . These transformations illustrate the potential of triazole compounds to undergo nucleophilic substitution, cycloaddition, and other reactions that could be relevant for the modification of (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride are not directly reported in the provided papers, we can infer that similar compounds exhibit high purity and yields when synthesized under optimized conditions . Techniques such as Gas Chromatography-Mass Spectrometer (GC-MS), Fourier Transform infrared spectroscopy (IR), Proton Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) are typically used to characterize these compounds and confirm their purity and structural integrity.

科学的研究の応用

Triazole Derivatives: A Foundation for Drug Development

Triazole derivatives have been recognized for their significant biological activities, leading to the exploration of these compounds in drug development. The broad range of biological activities includes anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The versatility of triazoles is attributed to their structural variations, which allow for significant modifications to tailor these compounds for specific therapeutic targets (Ferreira et al., 2013).

Synthetic Routes and Applications

The synthetic routes for 1,4-disubstituted 1,2,3-triazoles have been extensively studied due to their relevance in drug discovery and other fields like bioconjugation and material science. The copper(I) catalyzed azide-alkyne cycloaddition, known as a key click reaction, is a pivotal method for constructing triazole-based compounds, offering a pathway for the creation of complex molecules with high selectivity and yield. This versatility underscores the triazoles' significance in the synthesis of new pharmaceuticals and their potential for broad spectrum biological activities (Kaushik et al., 2019).

Biologically Active Triazole Derivatives

Recent research has identified novel triazole derivatives demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Such findings highlight the ongoing potential of triazole derivatives in addressing a variety of health challenges, including the development of new treatments for bacterial resistance and neglected diseases affecting humanity, especially in vulnerable populations (Ohloblina, 2022).

特性

IUPAC Name |

(1R)-2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBQQQJRNPHXIL-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=NN2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=NC=NN2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2501650.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2501658.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)

![1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride](/img/structure/B2501665.png)